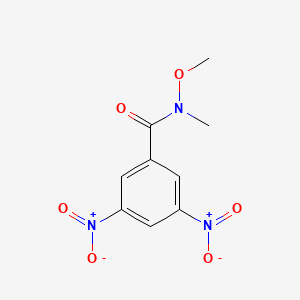

N-Methoxy-N-methyl-3,5-dinitrobenzamide

Description

Contextualization within Nitrobenzamide and Weinreb Amide Chemistry

The chemical nature of N-Methoxy-N-methyl-3,5-dinitrobenzamide is best understood by examining its two constituent parts: the 3,5-dinitrobenzamide (B1662146) framework and the N-methoxy-N-methylamide (Weinreb amide) functionality.

The 3,5-dinitrobenzamide portion renders the aromatic ring highly electron-deficient. The two nitro groups are powerful electron-withdrawing groups, which significantly influence the reactivity of the aromatic ring and the attached carbonyl group. This electron deficiency can be exploited in various chemical reactions, including nucleophilic aromatic substitution and reactions involving the activation of the carbonyl group.

The N-methoxy-N-methylamide , commonly known as a Weinreb amide , is a highly valued functional group in organic synthesis. amanote.comresearchgate.net Discovered by Steven M. Weinreb and Steven Nahm in 1981, this amide variant is renowned for its ability to react with organometallic reagents, such as Grignard and organolithium reagents, to produce ketones in high yields. researchgate.net The key to this controlled reactivity lies in the formation of a stable chelated tetrahedral intermediate, which prevents the over-addition of the nucleophile that often plagues similar reactions with other carboxylic acid derivatives. researchgate.netresearchgate.net This stability allows for the precise construction of carbon-carbon bonds, a fundamental process in the synthesis of complex molecules. amanote.com The preparation of Weinreb amides is typically straightforward, often involving the coupling of a carboxylic acid or its activated form with N,O-dimethylhydroxylamine. researchgate.net

By combining these two functionalities, this compound emerges as a reagent that marries the stability and controlled reactivity of a Weinreb amide with the unique electronic properties of a dinitrated aromatic system.

Historical Trajectory of Research on 3,5-Dinitrobenzamide Derivatives

Research into 3,5-dinitrobenzamide derivatives has a rich history, initially driven by their utility in analytical and medicinal chemistry. The parent compound, 3,5-dinitrobenzoic acid, and its derivatives have long been used for the characterization of alcohols and amines.

In more recent decades, the focus has shifted towards the biological activities of 3,5-dinitrobenzamide derivatives. A significant body of research has explored their potential as therapeutic agents, particularly in the field of infectious diseases. For instance, various substituted 3,5-dinitrobenzamides have been synthesized and evaluated for their antimycobacterial activity, showing promise in the development of new treatments for tuberculosis. rsc.orgplos.org These studies have systematically explored how modifications to the amide portion of the molecule influence its biological efficacy. The synthesis of these derivatives often starts from 3,5-dinitrobenzoic acid, which is typically converted to the more reactive 3,5-dinitrobenzoyl chloride before being coupled with a variety of amines to generate a library of amide compounds. rsc.org

The development of this compound can be seen as a logical progression in this field, aiming to create a derivative that is not only a potential bioactive molecule itself but also a versatile synthetic intermediate for the construction of more complex and potentially more potent analogues.

A known synthetic route to this compound involves the coupling of 3,5-dinitrobenzoic acid with N-methoxy-N-methylamine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This reaction, carried out under mild conditions, has been reported to provide the target compound in good yield.

| Starting Material | Reagent | Coupling Agent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3,5-Dinitrobenzoic acid | N-methoxy-N-methylamine | EDC | Acetonitrile (B52724)/Water (3:1) | 25°C | 72 hours | ~70-75% | np-mrd.org |

Contemporary Academic Significance and Future Research Trajectories

The contemporary significance of this compound lies in its potential as a highly functionalized building block for the synthesis of novel compounds. Its unique combination of a Weinreb amide and a dinitrophenyl group opens up avenues for diverse chemical transformations.

Future research is likely to explore several key areas:

Exploitation as a Synthetic Intermediate: The Weinreb amide functionality can be used to introduce a wide variety of substituents at the carbonyl carbon, leading to the synthesis of a diverse library of ketones bearing the 3,5-dinitrophenyl moiety. These ketones can then serve as precursors for more complex molecular architectures.

Medicinal Chemistry Applications: Building on the established biological activity of other 3,5-dinitrobenzamide derivatives, researchers are likely to investigate the therapeutic potential of compounds derived from this compound. rsc.orgplos.org The ability to easily modify the molecule via the Weinreb amide handle makes it an attractive scaffold for structure-activity relationship (SAR) studies.

Materials Science: The electron-deficient nature of the 3,5-dinitrophenyl ring suggests potential applications in materials science, for example, in the development of new charge-transfer complexes or non-linear optical materials. The ability to attach different functional groups via the Weinreb amide could allow for the fine-tuning of the material's properties.

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methyl-3,5-dinitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O6/c1-10(18-2)9(13)6-3-7(11(14)15)5-8(4-6)12(16)17/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXGFDJXGPOTHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N Methoxy N Methyl 3,5 Dinitrobenzamide

Established Synthetic Routes to the Core Structure

The synthesis of N-Methoxy-N-methyl-3,5-dinitrobenzamide, a Weinreb amide, is primarily achieved through the formation of an amide bond between a 3,5-dinitrobenzoyl derivative and N,O-dimethylhydroxylamine.

Multi-Step Synthetic Sequences from Precursors

A common and well-established route commences with 3,5-dinitrobenzoic acid. This precursor is first converted to the more reactive acyl chloride, 3,5-dinitrobenzoyl chloride. This activation is typically accomplished by reacting 3,5-dinitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) rsc.orgnih.gov. The resulting 3,5-dinitrobenzoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to yield this compound orgsyn.orgwikipedia.org.

An alternative multi-step approach involves the direct coupling of 3,5-dinitrobenzoic acid with N-methoxy-N-methylamine using a coupling agent. One documented method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as the coupling agent. In this procedure, 3,5-dinitrobenzoic acid is treated with N-methoxy-N-methylamine and EDC in a mixed solvent system of acetonitrile (B52724) and water. This reaction proceeds at room temperature over an extended period to afford the desired amide rsc.org.

A less common method that avoids carbodiimides employs boric acid as a catalyst in a polar aprotic solvent. While this approach is feasible, it generally results in lower yields and requires longer reaction times compared to the carbodiimide-mediated coupling rsc.org.

| Starting Material | Reagents | Key Intermediate | Final Step Reagents | Reported Yield | Reference |

| 3,5-Dinitrobenzoic acid | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | 3,5-Dinitrobenzoyl chloride | N,O-dimethylhydroxylamine hydrochloride, Base | Good to high | rsc.orgnih.govorgsyn.orgwikipedia.org |

| 3,5-Dinitrobenzoic acid | N-methoxy-N-methylamine, EDC | O-acylisourea intermediate | - | ~70-75% | rsc.org |

| 3,5-Dinitrobenzoic acid | N-methoxy-N-methylamine, Boric acid | - | - | ~45% | rsc.org |

Optimization of Reaction Parameters and Conversion Efficiency

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters. Key factors that influence the yield and purity of the final product include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and any catalysts or coupling agents used rsc.org.

In the synthesis from 3,5-dinitrobenzoyl chloride, the choice of base is crucial for neutralizing the hydrochloric acid generated during the reaction. Common bases include tertiary amines such as triethylamine (B128534) or pyridine. The reaction is typically carried out in an inert aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at low temperatures to minimize side reactions wikipedia.org.

For carbodiimide-mediated couplings, the solvent system can significantly impact the reaction rate and yield. A mixture of acetonitrile and water has been reported, though the ratio can be adjusted to optimize the solubility of the reactants rsc.org. The amount of the coupling agent, such as EDC, is also a critical parameter, with an excess often used to ensure complete conversion of the carboxylic acid rsc.org.

Temperature control is another vital aspect. While some methods proceed at room temperature, others may benefit from cooling to prevent the decomposition of thermally sensitive intermediates or reagents. Conversely, gentle heating can sometimes be employed to accelerate slow reactions, although this must be balanced against the risk of side product formation.

Innovative and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for amide bond formation, which can be applied to the synthesis of this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods organic-chemistry.orgscholarsresearchlibrary.com. The synthesis of a closely related compound, N-Methyl-3,5-dinitrobenzamide, has been successfully achieved using microwave irradiation. In this procedure, a mixture of N,N'-dimethylurea and 3,5-dinitrobenzoic acid was irradiated in a microwave oven in the presence of a catalyst researchgate.net. This suggests that a similar microwave-assisted approach could be adapted for the synthesis of this compound, potentially by reacting 3,5-dinitrobenzoic acid with N,O-dimethylhydroxylamine under microwave conditions. This would likely involve optimizing the solvent, catalyst, temperature, and irradiation time to maximize the efficiency of the transformation.

Exploration of Catalytic Systems for Amide Bond Formation

The development of novel catalytic systems for amide bond formation offers a more atom-economical and environmentally benign alternative to traditional coupling reagents. For the synthesis of Weinreb amides, including those with electron-deficient aromatic rings like this compound, several catalytic approaches have been explored.

One such approach involves the use of a diboronic acid anhydride (B1165640) catalyst for the dehydrative condensation of carboxylic acids with N,O-dimethylhydroxylamine nih.gov. This method is notable for its catalytic nature and the generation of water as the only byproduct.

Furthermore, transition metal catalysis has shown promise in amide bond formation. Iron-catalyzed cross-coupling reactions have been developed for the synthesis of N-aryl amides from N-methoxy amides and arylboronic acids nih.gov. While this specific transformation is for a different type of product, it highlights the potential of iron catalysts in activating amide bonds. Rhodium-catalyzed reactions have also been reported where a Weinreb amide acts as a directing group in cross-coupling reactions, indicating the compatibility of this functional group with certain transition metal catalysts rsc.org. The application of these or similar catalytic systems to the direct synthesis of this compound from 3,5-dinitrobenzoic acid and N,O-dimethylhydroxylamine could offer a more sustainable and efficient synthetic route.

This compound as a Synthetic Intermediate

The primary utility of Weinreb amides, including this compound, in organic synthesis lies in their ability to act as versatile precursors for the synthesis of ketones and aldehydes sioc-journal.cn. The N-methoxy-N-methylamide functionality is stable to a variety of organometallic reagents, such as Grignard reagents and organolithium compounds. Upon reaction with these nucleophiles, a stable chelated tetrahedral intermediate is formed, which resists the common problem of over-addition that is often observed with other acylating agents like esters or acid chlorides. This intermediate is then hydrolyzed upon aqueous workup to afford the corresponding ketone in high yield orgsyn.orgwikipedia.org.

For instance, the reaction of this compound with an organometallic reagent (R-MgX or R-Li) would be expected to produce a 3,5-dinitrophenyl ketone derivative (3,5-(NO₂)₂C₆H₃COR).

Similarly, this compound can be selectively reduced to the corresponding aldehyde, 3,5-dinitrobenzaldehyde (B77469). This is typically achieved using a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) at low temperatures wikipedia.orgscribd.com. The stability of the Weinreb amide allows for the controlled reduction to the aldehyde without significant over-reduction to the alcohol.

More advanced applications include the use of the Weinreb amide as a directing group in transition metal-catalyzed C-H activation reactions. For example, rhodium-catalyzed cross-coupling reactions have been developed where the Weinreb amide directs the functionalization of a nearby C-H bond rsc.org. This opens up possibilities for the further elaboration of molecules containing the this compound core structure.

Role in the Construction of Functionalized Heterocyclic Systems (e.g., Benzimidazoles)

While direct literature citing the use of this compound in benzimidazole (B57391) synthesis is scarce, the established reactivity of its precursor, 3,5-dinitrobenzoic acid, in such transformations suggests a strong potential for its application. 3,5-Dinitrobenzoic acid has been successfully used to synthesize 2-(3,5-dinitrophenyl)-1H-benzimidazoles by condensation with o-phenylenediamines. researchgate.net This reaction typically proceeds by heating the two components, often in the presence of a catalytic amount of acid.

Given that the Weinreb amide functionality can be converted to other carbonyl-containing groups, it is plausible that this compound could serve as a precursor to the corresponding aldehyde or ketone, which could then undergo condensation with o-phenylenediamine (B120857) to form the benzimidazole ring. The advantage of using the Weinreb amide would be the ability to introduce the 3,5-dinitrophenyl moiety under milder conditions than direct amidation with the carboxylic acid.

Precursor in the Synthesis of Complex Organic Molecules

The primary utility of Weinreb amides, including this compound, lies in their controlled reaction with organometallic reagents to form ketones. Unlike other carboxylic acid derivatives such as esters or acid chlorides, Weinreb amides react with one equivalent of an organolithium or Grignard reagent to form a stable tetrahedral intermediate. This intermediate does not collapse until acidic workup, thus preventing the common problem of over-addition to form a tertiary alcohol.

This reactivity makes this compound a valuable precursor for the synthesis of various ketones bearing the 3,5-dinitrophenyl group. For example, reaction with an aryl Grignard reagent would yield an aryl (3,5-dinitrophenyl) methanone. These resulting ketones are versatile intermediates in their own right, amenable to further transformations such as reductions, oxidations, and carbon-carbon bond-forming reactions, thereby providing access to a wide range of complex organic molecules.

| Reactant | Product Type | Significance |

| Organolithium Reagent | Ketone | Controlled single addition, avoids over-addition to form tertiary alcohols. |

| Grignard Reagent | Ketone | Forms a stable tetrahedral intermediate, allowing for high-yield ketone synthesis. |

| Reducing Agents (e.g., DIBAL-H) | Aldehyde | Provides access to 3,5-dinitrobenzaldehyde under mild conditions. |

Utilization in Derivatization of Benzamide (B126) Scaffolds

This compound itself represents a derivatized benzamide scaffold. The presence of the two nitro groups on the aromatic ring significantly influences its chemical properties, making it a useful platform for further derivatization.

The nitro groups are strong electron-withdrawing groups, which activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of one or both nitro groups with various nucleophiles, such as amines, alkoxides, or thiolates, leading to a diverse array of substituted benzamide derivatives.

Furthermore, the nitro groups can be reduced to amino groups. The resulting 3,5-diamino-N-methoxy-N-methylbenzamide is a valuable bifunctional building block. The amino groups can be further functionalized, for example, by acylation, alkylation, or diazotization followed by substitution, to introduce a wide range of substituents onto the benzamide scaffold. This versatility makes this compound a key starting material for creating libraries of novel benzamide derivatives for various applications, including medicinal chemistry and materials science.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of N-Methoxy-N-methyl-3,5-dinitrobenzamide is characterized by distinct signals corresponding to its aromatic and aliphatic protons. Due to the symmetrical 3,5-dinitro substitution pattern on the benzene (B151609) ring, the aromatic protons exhibit a specific splitting pattern. The electron-withdrawing nature of the two nitro groups and the amide functionality significantly deshields the aromatic protons, shifting their signals downfield.

The protons of the N-methoxy and N-methyl groups appear as sharp singlets in the upfield region of the spectrum. Their chemical shifts are characteristic of Weinreb amides. Based on data from analogous compounds such as methyl 3,5-dinitrobenzoate (B1224709) and other N-methoxy-N-methylbenzamides, the expected chemical shifts are detailed below. chemicalbook.comrsc.org

Table 1: Predicted ¹H NMR Signal Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~9.10 | Triplet (t) |

| H-2, H-6 | ~8.95 | Doublet (d) |

| O-CH₃ | ~3.80 | Singlet (s) |

| N-CH₃ | ~3.40 | Singlet (s) |

Note: Predicted values are based on spectra of structurally related compounds in solvents like DMSO-d₆ or CDCl₃. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show six distinct signals. The strong electron-withdrawing effect of the nitro groups causes a significant downfield shift for the carbon atoms of the aromatic ring, particularly C-3 and C-5. The carbonyl carbon of the amide group is also characteristically deshielded. The methyl carbons of the N-methoxy and N-methyl groups appear at the most upfield positions. Data from related structures like N-methyl-3,5-dinitrobenzamide and N-methoxy-N-methylbenzamide allow for a reliable prediction of the chemical shifts. spectrabase.comnih.govchemicalbook.com

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168 |

| C-3, C-5 | ~148 |

| C-1 | ~138 |

| C-4 | ~128 |

| C-2, C-6 | ~122 |

| O-CH₃ | ~62 |

| N-CH₃ | ~34 |

Note: Predicted values are based on spectra of structurally related compounds.

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak would be expected between the signal for the H-4 proton and the signal for the H-2/H-6 protons, confirming their ortho relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. Expected correlations would include:

H-2/H-6 protons with the C-2/C-6 carbon signal.

H-4 proton with the C-4 carbon signal.

N-CH₃ protons with the N-CH₃ carbon signal.

O-CH₃ protons with the O-CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for structural confirmation include:

Correlations from the N-CH₃ and O-CH₃ protons to the carbonyl carbon (C=O) .

Correlations from the aromatic protons (H-2/H-6 ) to the carbonyl carbon (C=O) , confirming the attachment of the amide group to the ring.

Correlations from the H-2/H-6 protons to the C-4 and C-3/C-5 carbons.

Correlation from the H-4 proton to the C-2/C-6 carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different functional groups. For this compound, the most prominent bands are associated with the nitro groups and the amide carbonyl group. chemicalbook.com

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H (in CH₃) | Stretching | 3000 - 2850 | Medium-Weak |

| Amide C=O | Stretching | 1680 - 1650 | Strong |

| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1530 | Very Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Variable |

| Nitro (NO₂) | Symmetric Stretching | 1360 - 1340 | Very Strong |

| C-N | Stretching | 1200 - 1020 | Medium |

The presence of very strong absorption bands for the symmetric and asymmetric stretching of the NO₂ groups is a defining feature of the FT-IR spectrum for this compound. The position of the C=O stretch confirms the presence of the tertiary amide (Weinreb amide) functionality.

The most intense signal in the Raman spectrum would likely be the symmetric stretching vibration of the two nitro groups (around 1350 cm⁻¹), as this symmetric vibration leads to a significant change in polarizability. The aromatic ring breathing modes (around 1000 cm⁻¹ and 1600 cm⁻¹) would also be prominent. In contrast to the FT-IR spectrum where the C=O stretch is strong, it would likely be of medium or weak intensity in the Raman spectrum. This complementarity between FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for the structural elucidation and verification of synthetic compounds. For this compound, it provides definitive information on its molecular weight and offers insights into its structural integrity through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, which can distinguish between compounds with the same nominal mass but different elemental formulas. The exact mass of this compound is calculated as 255.0485 g/mol . vulcanchem.com This precise measurement is instrumental in verifying the successful synthesis of the target molecule, ensuring that the empirical formula (C₉H₉N₃O₆) is consistent with the experimental data.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₉N₃O₆ |

| Calculated Exact Mass | 255.0485 g/mol vulcanchem.com |

| Instrumentation | Typically performed on TOF, Orbitrap, or FT-ICR analyzers |

Data is based on theoretical calculations for the specified molecular formula.

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) provides a characteristic fingerprint. While specific experimental data for this compound is not widely published, plausible fragmentation pathways can be inferred from related structures, such as other benzamides and nitroaromatic compounds. mdpi.comdtic.mil

Key fragmentation processes would likely involve:

Cleavage of the N-O Bond: The N-OCH₃ bond is relatively weak and can cleave to generate a methoxy (B1213986) radical (•OCH₃) or a neutral loss of methanol (B129727) (CH₃OH).

Amide Bond Cleavage: The amide C-N bond can undergo cleavage, leading to the formation of a 3,5-dinitrobenzoyl cation.

Loss of Nitro Groups: Sequential loss of nitro groups (NO₂) is a characteristic fragmentation pathway for nitroaromatic compounds.

Loss of the N-methyl group: Cleavage of the N-CH₃ bond can result in the loss of a methyl radical (•CH₃).

Table 2: Proposed Mass Spectrometric Fragments of this compound

| Fragment Ion (m/z) | Proposed Structure/Origin |

| 255 | [M]⁺, Molecular ion |

| 224 | [M - OCH₃]⁺ |

| 210 | [M - NO₂]⁺ |

| 195 | [M - N(O)CH₃]⁺ |

| 164 | [M - NO₂ - NO₂]⁺ |

This table represents a hypothetical fragmentation pattern based on the structure of this compound and known fragmentation behaviors of similar compounds.

Isotopic abundance analysis, particularly for the carbon and nitrogen atoms, would further confirm the elemental composition. The presence of three nitrogen atoms would contribute to the M+1 peak intensity, which can be calculated and compared with the experimental data to add another layer of confidence to the structural assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for characterizing the electronic structure of this compound. The presence of the dinitroaromatic system gives rise to characteristic absorption bands in the UV region. The electronic transitions are primarily associated with the π → π* and n → π* transitions of the benzene ring, the nitro groups, and the carbonyl group.

The absorption spectrum is expected to show strong absorption bands characteristic of dinitroaromatic compounds. researchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity. The N-methoxy-N-methylamide group can act as an auxochrome, potentially causing a slight shift in the absorption maxima compared to 3,5-dinitrobenzoic acid.

Table 3: Expected UV-Vis Absorption Data for this compound

| Wavelength (λmax) Range | Molar Extinction Coefficient (ε) | Associated Electronic Transition |

| ~210-240 nm | High | π → π* transition of the aromatic ring |

| ~260-300 nm | Moderate to High | n → π* transition of the nitro and carbonyl groups |

This data is an estimation based on the UV-Vis spectra of structurally related dinitroaromatic compounds. researchgate.netscience-softcon.de

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for monitoring the progress of the synthesis of this compound and for its subsequent purification to obtain a high-purity final product.

Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction between 3,5-dinitrobenzoic acid and N,O-dimethylhydroxylamine. researchgate.net By spotting the reaction mixture on a TLC plate alongside the starting materials, the consumption of reactants and the formation of the product can be visualized. The difference in polarity between the starting carboxylic acid and the resulting amide product allows for clear separation on the TLC plate.

Table 4: Typical TLC Parameters for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica (B1680970) gel 60 F₂₅₄ |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) in a ratio that provides good separation (e.g., 7:3 Hexane:Ethyl Acetate). |

| Visualization | UV light (254 nm) for observing the quenching of fluorescence by the aromatic rings. Staining with potassium permanganate (B83412) or other suitable stains can also be used. |

| Expected Rf Values | The product, being less polar than the starting carboxylic acid, will have a higher Rf value. |

Following the completion of the reaction, column chromatography is the primary method for purifying the crude this compound. beilstein-journals.org This technique separates the desired product from unreacted starting materials, by-products, and any catalysts used in the reaction.

A common strategy involves using silica gel as the stationary phase and a gradient elution system for the mobile phase. The process would typically start with a less polar solvent system to elute non-polar impurities, followed by a gradual increase in polarity to elute the product.

Table 5: A Representative Column Chromatography Purification Strategy

| Parameter | Description |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | A gradient of ethyl acetate in hexane or dichloromethane (B109758) in methanol (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate). beilstein-journals.org |

| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure product. |

| Post-Purification | The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound. |

Crystallographic Investigations and Solid State Structural Analysis

Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. Although a crystal structure for the title compound has not been reported, analysis of analogous compounds allows for a detailed prediction of its key structural parameters.

Analysis of Molecular Conformation and Torsion Angles

The molecular conformation of N-Methoxy-N-methyl-3,5-dinitrobenzamide is largely defined by the rotational freedom around the C-C and C-N bonds connecting the benzamide (B126) moiety. In the related compound, N-Methyl-3,5-dinitrobenzamide, the amide plane is twisted with respect to the benzene (B151609) ring, with reported dihedral angles of 29.82(2)° and 31.17(2)° for two independent molecules in the asymmetric unit. A similar non-planar conformation is expected for this compound due to the steric hindrance between the amide group and the aromatic ring.

Table 1: Predicted Torsion Angles for this compound Based on Analogous Structures (Note: These are representative values based on similar reported structures and are not experimental data for the title compound.)

| Torsion Angle | Predicted Value (°) |

| O=C-C-C (Amide-Ring) | ~30 |

| C-C-N-O (Amide) | ~180 |

| C-N-O-C (Methoxy) | ~180 |

Characterization of Intermolecular Interactions, including Hydrogen Bonding Networks

The functional groups of this compound are expected to participate in a variety of intermolecular interactions that dictate its crystal packing. The nitro groups are strong hydrogen bond acceptors, while the methyl and aromatic C-H groups can act as weak hydrogen bond donors.

In analogous dinitrobenzamide structures, such as N-3,5-dinitrobenzoyl-L-leucine, extensive N-H···O and C-H···O hydrogen bonds are observed, forming chains and networks that stabilize the crystal lattice. For this compound, which lacks a traditional N-H donor, the dominant interactions are likely to be C-H···O hydrogen bonds involving the methyl and aromatic hydrogens and the oxygen atoms of the nitro and carbonyl groups. These interactions are crucial in the formation of stable supramolecular assemblies.

Supramolecular Architectures and Crystal Packing Motifs

The interplay of the aforementioned intermolecular interactions is expected to give rise to well-defined supramolecular architectures. In many nitro-substituted benzamides, molecules are linked into one- or two-dimensional motifs. For instance, in N-Methyl-3,5-dinitrobenzamide, molecules are connected via N-H···O hydrogen bonds to form chains along a crystallographic axis.

For this compound, weak C-H···O hydrogen bonds would likely connect adjacent molecules into layers or more complex three-dimensional networks. The packing efficiency will be influenced by the need to accommodate the somewhat bulky N-methoxy-N-methylamide group while maximizing favorable intermolecular contacts.

Powder X-ray Diffraction for Polymorphism and Phase Transitions

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials, including the identification of different crystalline forms, or polymorphs. Polymorphism is a known phenomenon in benzamide derivatives, where different packing arrangements can lead to distinct physical properties.

A PXRD study of this compound would be instrumental in assessing its phase purity and in identifying any potential polymorphs that may arise under different crystallization conditions. Each polymorph would exhibit a unique diffraction pattern, serving as a fingerprint for that specific crystalline phase. While no specific PXRD data for the title compound is available, the study of related materials underscores the importance of this technique in the solid-state characterization of such compounds.

Hirshfeld Surface Analysis for Quantitative Assessment of Non-Covalent Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can gain a deeper understanding of the crystal packing.

For this compound, a Hirshfeld analysis would be expected to reveal the following:

d_norm surface: This would highlight the key contact points, with red areas indicating close contacts, such as hydrogen bonds. The most prominent red spots would likely be associated with C-H···O interactions.

Fingerprint plots: These two-dimensional plots summarize the intermolecular contacts. For a related dinitro compound, N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, the most significant contacts were found to be H···O/O···H (30.5%), H···C/C···H (28.2%), and H···H (29.0%). A similar distribution, with a significant contribution from H···O contacts, would be anticipated for this compound.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: These are representative values based on the analysis of a similar nitrobenzamide derivative and are not experimental data for the title compound.)

| Contact Type | Predicted Contribution (%) |

| H···O / O···H | ~30 |

| H···H | ~29 |

| H···C / C···H | ~28 |

| Other | ~13 |

This quantitative analysis would underscore the importance of various weak interactions in the stabilization of the crystal structure.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties.physchemres.org

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a wide array of associated properties. physchemres.org These calculations are based on the principle that the energy of a molecule can be determined from its electron density. For complex molecules like N-Methoxy-N-methyl-3,5-dinitrobenzamide, DFT methods such as B3LYP, often combined with basis sets like 6-311++G(3df, 3pd), are utilized to achieve a balance between computational cost and accuracy. researchgate.net

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N-methoxy-N-methylamides, conformational analysis is particularly important due to the potential for rotation around the C-N bond, leading to different conformers, such as cis and gauche forms. researchgate.net

In related N-methoxy-N-methylamides, theoretical calculations have indicated the existence of both cis and gauche conformers. The relative stability of these conformers can be influenced by the solvent environment. For instance, in the gas phase, gauche conformers may be more prevalent, while in solutions like n-hexane, the cis conformer can become more abundant for certain derivatives. researchgate.net This conformational flexibility is a critical aspect of the molecule's structural chemistry.

The energetic landscape of a molecule describes the relationship between its structure and potential energy. By calculating the energies of different conformers and transition states, it is possible to predict the thermodynamic stability and the energy barriers to conformational changes. For example, in studies of cumulene compounds using DFT, the energy barriers for mutual interconversion between different configurations were successfully calculated. taylorfrancis.com This type of analysis for this compound would reveal the relative populations of its conformers at thermal equilibrium and the feasibility of their interconversion.

| Property | Description |

| Total Energy | The absolute energy of a given conformer, calculated by DFT. |

| Relative Energy | The energy difference between a specific conformer and the most stable conformer. |

| Energy Barrier | The energy required to transition from one conformer to another. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap).researchgate.netyoutube.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive.

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Associated with the ability to donate electrons (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital | Associated with the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap often correlates with higher chemical reactivity. |

The interaction between the HOMO of one part of a molecule and the LUMO of another can describe intramolecular charge transfer. In this compound, the electron-withdrawing nitro groups are expected to significantly lower the energy of the LUMO, making the aromatic ring electron-deficient. The methoxy (B1213986) and methylamino groups, on the other hand, are electron-donating. The analysis of HOMO and LUMO compositions would likely show that the HOMO is located more on the amide and methoxy portion, while the LUMO is concentrated on the dinitroaromatic ring. This separation would imply a potential for charge transfer from the amide group to the ring system, a key feature of its electronic character.

Natural Bond Orbital (NBO) Analysis and Natural Population Analysis (NPA).physchemres.orgyoutube.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. youtube.com It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. Natural Population Analysis (NPA) is a part of the NBO method that calculates the distribution of electron density among the atoms, providing "natural" atomic charges. youtube.com

Hyperconjugation involves the delocalization of electrons from a filled bonding or lone-pair orbital to an adjacent empty anti-bonding orbital. youtube.com In the context of N-methoxy-N-methylamides, a significant stabilizing interaction is the delocalization of a lone pair from the nitrogen atom into the anti-bonding π* orbital of the carbonyl group (nN → π*CO). researchgate.net This interaction strengthens the C-N amide bond, giving it partial double bond character, and influences the geometry and rotational barriers of the amide group. NBO analysis can quantify the stabilization energy (E(2)) associated with such hyperconjugative interactions.

For this compound, NBO analysis would also be crucial in detailing the electronic effects of the nitro groups. The strong electron-withdrawing nature of the NO2 groups would be evident from the large positive natural charges on the nitrogen atoms and the significant delocalization of π-electron density from the benzene (B151609) ring into the N-O anti-bonding orbitals.

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) |

| Amide Resonance | n(N) | π(C=O) | High |

| Nitro Group Delocalization | π(C=C) of ring | π(N=O) | Significant |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's electrophilic and nucleophilic sites and its intermolecular interaction patterns.

In dinitroaromatic compounds, the MEP surface typically reveals distinct regions of positive and negative potential. For this compound, the areas around the oxygen atoms of the two nitro (NO2) groups would exhibit strong negative electrostatic potential (typically colored in shades of red and yellow). These regions are electron-rich and represent the most likely sites for electrophilic attack. The strong electron-withdrawing nature of the nitro groups significantly influences the entire aromatic ring.

Conversely, regions of positive electrostatic potential (typically colored in blue) are expected over the hydrogen atoms of the aromatic ring and the methyl groups. A significant region of positive potential is often found in the center of the aromatic ring in nitroaromatic compounds, a feature sometimes referred to as a π-hole. researchgate.netnih.gov This positive potential above the ring and near the hydrogens makes these areas susceptible to nucleophilic attack. The analysis of MEP surfaces is crucial for predicting how the molecule will interact with other molecules, including potential reactants or biological receptors. researchgate.net

Simulation of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can aid in the characterization of synthesized compounds or even help in identifying unknown substances by comparing calculated and experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The standard approach involves optimizing the molecular geometry using a DFT method (like B3LYP) and then calculating the NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method. nih.govrsc.org

The predicted shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). For this compound, one would expect the following trends in the predicted ¹H and ¹³C spectra:

Aromatic Protons: The two equivalent protons on the dinitrophenyl ring (at C4 and C6) would appear as a single peak, significantly downfield due to the strong deshielding effect of the two adjacent electron-withdrawing nitro groups. The proton at C2 would also be downfield, but likely less so than the C4/C6 protons.

Methyl Protons: The protons of the N-methyl and N-methoxy groups would appear as distinct singlets in the upfield region of the spectrum.

Aromatic Carbons: The carbons bearing the nitro groups (C3 and C5) would be highly deshielded. The carbonyl carbon (C=O) would also show a characteristic downfield shift.

Methyl Carbons: The carbons of the methyl groups would be found in the upfield region of the ¹³C spectrum.

Recent advancements have combined DFT calculations with machine learning models to improve the accuracy of chemical shift predictions. nih.govuni-bonn.de

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative) No experimental or directly calculated data for this compound is publicly available. This table is illustrative of the type of data generated from DFT/GIAO calculations.

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C=O | ~165-170 | - |

| C1 | ~135-140 | - |

| C2 | ~125-130 | ~8.5-9.0 |

| C3, C5 | ~148-152 | - |

| C4, C6 | ~120-125 | ~9.0-9.5 |

| N-CH₃ | ~30-35 | ~3.0-3.5 |

| O-CH₃ | ~60-65 | ~3.8-4.2 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can compute the harmonic vibrational frequencies corresponding to these modes. nih.gov While calculated frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors, leading to excellent agreement. nih.gov

For this compound, key predicted vibrational modes would include:

N-O Stretching: Strong, characteristic symmetric and asymmetric stretching vibrations for the two NO₂ groups, typically appearing in the regions of 1500-1600 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

C=O Stretching: A strong absorption band for the amide carbonyl group, expected around 1650-1680 cm⁻¹.

C-N Stretching: Vibrations associated with the C-NO₂ and C-N(amide) bonds.

Aromatic C-H and C=C Stretching: Bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

CH₃ Stretching: Symmetric and asymmetric stretching of the methyl groups in the 2800-3000 cm⁻¹ range.

The Potential Energy Distribution (PED) is often calculated to provide a detailed assignment of each vibrational mode, indicating the contribution of different internal coordinates (stretching, bending, torsion) to each frequency. nih.gov

Table 2: Predicted Major Vibrational Frequencies (Illustrative) This table illustrates expected vibrational modes and frequencies based on calculations for similar functional groups. nih.gov

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 | Medium |

| Amide C=O Stretch | 1680 - 1650 | Strong |

| Asymmetric NO₂ Stretch | 1600 - 1500 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable |

| Symmetric NO₂ Stretch | 1370 - 1300 | Strong |

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant charge separation, often found in push-pull systems (containing both electron-donating and electron-withdrawing groups), can exhibit non-linear optical (NLO) properties. These materials have applications in technologies like optical data storage and frequency doubling. nih.govanalis.com.my The dinitrophenyl group acts as a strong electron acceptor. The N-methoxy-N-methylamide group, while not a classic strong donor, influences the electronic distribution.

Computational chemistry can predict NLO properties by calculating the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. frontiersin.org A large first hyperpolarizability (β) value is indicative of a significant second-order NLO response. researchgate.net Calculations for this compound would likely show a notable β value, driven by the intramolecular charge transfer character induced by the powerful nitro groups. Studies on other dinitro-aromatic systems have shown them to be promising candidates for NLO materials. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Stability

While DFT calculations are excellent for single, optimized structures, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of a molecule over time. tandfonline.com An MD simulation calculates the forces between atoms and uses them to simulate atomic motion, providing a trajectory of the molecule's positions and velocities.

For this compound, MD simulations would be particularly useful for studying:

Conformational Flexibility: Investigating the rotation around the C(O)-N bond and the phenyl-C(O) bond to identify the most stable conformations and the energy barriers between them.

Structural Stability: Simulating the molecule at a given temperature (e.g., 300 K) to confirm that the optimized geometry is stable and does not undergo spontaneous decomposition or major structural changes. researchgate.net

Intermolecular Interactions: In a simulation box with multiple molecules, MD can be used to study aggregation and crystal packing tendencies.

Solvent Effects and Implicit Solvation Models in Computational Studies

Many chemical processes and measurements occur in solution. Computational models must account for the influence of the solvent, which can significantly affect molecular conformation, reactivity, and spectroscopic properties. nih.gov

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to include these effects. researchgate.net In this approach, the solvent is treated as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized continuum are calculated. For a polar molecule like this compound, including a solvent model is critical for accurately predicting properties like NMR chemical shifts and conformational energies in solution. researchgate.net

Chemical Reactivity and Mechanistic Studies of N Methoxy N Methyl 3,5 Dinitrobenzamide

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Dinitrophenyl Ring

The 3,5-dinitrobenzamide (B1662146) core of the molecule is a classic substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of two powerful electron-withdrawing nitro groups in meta positions relative to each other, and ortho/para to the potential leaving groups (protons or other substituents), activates the ring for attack by nucleophiles.

Kinetics and Thermodynamics of Meisenheimer Complex Formation

The reaction proceeds via a two-step addition-elimination mechanism. In the first, typically rate-determining step, the nucleophile attacks an unsubstituted carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized anionic σ-complex (the Meisenheimer complex). For instance, the reaction with a generic nucleophile (Nu⁻) can be depicted as follows:

Figure 1: Formation of a Meisenheimer Complex

Image of the chemical reaction showing the nucleophilic attack on the dinitrophenyl ring of N-Methoxy-N-methyl-3,5-dinitrobenzamide to form a Meisenheimer complex. (A figure would be created here if image generation were possible)

The table below presents hypothetical kinetic and thermodynamic parameters for the formation of a Meisenheimer complex with a generic nucleophile, based on typical values observed for related dinitroaromatic compounds.

| Parameter | Hypothetical Value | Significance |

| k_f (Rate constant of formation) | 10² - 10⁴ M⁻¹s⁻¹ | Reflects the electrophilicity of the aromatic ring. |

| k_r (Rate constant of decomposition) | 10⁻² - 1 s⁻¹ | Indicates the stability of the Meisenheimer complex. |

| K_eq (Equilibrium constant) | 10⁴ - 10⁶ M⁻¹ | A large value signifies a thermodynamically favorable complex formation. |

| ΔG‡ (Activation energy) | 15 - 20 kcal/mol | The energy barrier for the nucleophilic attack. |

This is an interactive data table. The values are illustrative and based on analogous systems.

Influence of Nucleophile Identity and Reaction Conditions

The rate and outcome of SNAr reactions are profoundly influenced by the nature of the attacking nucleophile and the reaction conditions. Stronger nucleophiles generally lead to faster reaction rates. The nucleophilicity, basicity, and steric bulk of the incoming group all play crucial roles. For instance, studies on related dinitro- and trinitro-aromatic systems have shown that amines, alkoxides, and thiolates are effective nucleophiles.

The solvent also plays a critical role. Polar aprotic solvents, such as DMSO, DMF, and acetonitrile (B52724), are particularly effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its reactivity. They are also adept at stabilizing the charged Meisenheimer intermediate.

The following table summarizes the expected reactivity trends with different classes of nucleophiles for SNAr reactions on this compound, based on established principles for related compounds.

| Nucleophile Class | Example | Expected Reactivity | Key Considerations |

| Amines | Piperidine, Morpholine | High | Basicity and steric hindrance of the amine are important factors. |

| Alkoxides | Methoxide, Ethoxide | High | Strong bases and good nucleophiles. |

| Thiolates | Thiophenoxide | Very High | Generally more nucleophilic than corresponding alkoxides. |

| Carbanions | Enolates | Moderate to High | Reactivity depends on the stability and steric accessibility of the carbanion. |

This is an interactive data table presenting expected reactivity trends.

Proton Transfer Dynamics and Catalysis in SNAr Processes

In SNAr reactions involving protic nucleophiles, such as amines or water, proton transfer steps can be critical and may even be rate-limiting. The initial attack of the nucleophile forms a zwitterionic intermediate, which must then be deprotonated to yield the final product. This deprotonation can be facilitated by a second molecule of the nucleophile, the solvent, or an added base, a phenomenon known as base catalysis.

Transformations of the Nitro Groups

The two nitro groups on the aromatic ring are not merely activating groups for SNAr reactions; they are also functional groups that can undergo their own chemical transformations, most notably reduction.

Selective Reduction to Amino Functions

The reduction of aromatic nitro groups to amines is a fundamental transformation in organic synthesis. In the case of this compound, the selective reduction of one or both nitro groups to the corresponding amino functionalities opens up avenues for further derivatization.

A variety of reducing agents can be employed for this purpose, with the choice of reagent determining the extent of reduction (mono- vs. di-reduction) and the tolerance of other functional groups, such as the Weinreb amide.

Common methods for the reduction of aromatic nitro groups that could be applicable to this compound include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. The conditions can often be tuned to achieve selective mono-reduction.

Metal/Acid Reduction: Classic methods like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are effective for complete reduction of both nitro groups.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C).

Sulfide-based Reagents: Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH) are known to be effective for the selective mono-reduction of dinitroaromatic compounds.

A one-pot protocol for the conversion of nitroarenes to N-aryl amides has been developed using trichlorosilane (B8805176) for the reduction, followed by acylation. nih.gov This highlights the compatibility of certain reduction methods with amide functionalities. Pressure-mediated selective reduction of aromatic nitro groups in the presence of an amide has also been achieved using hydrazine hydrate. researchgate.net

The following table outlines potential reagents for the selective reduction of the nitro groups in this compound.

| Reagent System | Expected Outcome | Key Features |

| H₂, Pd/C (controlled) | Mono- or di-reduction | Selectivity can be controlled by reaction time, pressure, and temperature. |

| Sn/HCl or Fe/HCl | Di-reduction to diamine | Harsh conditions, may affect the Weinreb amide. |

| Na₂S or NaSH | Selective mono-reduction | Mild conditions, often used for selective reduction of one nitro group. |

| Trichlorosilane/tertiary amine | Reduction to amine | Metal-free and chemoselective. nih.gov |

This is an interactive data table of potential reduction methods.

Reactivity under various Redox Conditions

Beyond complete reduction to amines, the nitro groups can exhibit a range of reactivity under different redox conditions. Electrochemical methods, for instance, can provide fine control over the reduction potential, potentially allowing for the stepwise reduction of the nitro groups. The electrochemical reduction of nitrobenzene (B124822) is a well-studied process that proceeds through various intermediates, such as nitrosobenzene (B162901) and phenylhydroxylamine, before forming aniline. nih.gov A similar pathway can be envisioned for this compound.

The N-methoxy-N-methylamide (Weinreb amide) moiety itself can also be subject to redox transformations. While generally stable, under strongly basic or certain reductive conditions, the N-O bond can be cleaved. lookchem.comjst.go.jpresearchgate.net For example, cathodic reduction has been shown to efficiently cleave the N-O bond in Weinreb amides. jst.go.jp This reactivity must be considered when choosing conditions for modifying the nitro groups.

Reactivity of the Amide Functionality of this compound

The reactivity of the amide bond in this compound is significantly influenced by the electronic properties of its substituents. The core of this molecule features an N-methoxy-N-methylamide, commonly known as a Weinreb amide, attached to a 3,5-dinitrobenzoyl group. This substitution pattern dictates the chemical behavior of the amide functionality, particularly its stability towards hydrolysis and its susceptibility to nucleophilic attack.

The 3,5-dinitrobenzoyl moiety is a powerful electron-withdrawing group due to the mesomeric and inductive effects of the two nitro groups. auburn.eduresearchgate.net This strong electron withdrawal decreases the electron density on the amide carbonyl carbon, making it more electrophilic and, consequently, more susceptible to nucleophilic attack compared to amides with electron-donating or neutral substituents. This enhanced electrophilicity is a key factor governing the hydrolytic stability and derivatization potential of the molecule. In contrast to many simple amides which are relatively unreactive due to resonance stabilization, the electronic nature of this compound suggests a higher reactivity profile. youtube.com

Hydrolytic Stability and Decomposition Pathways

The stability of the N-methoxy-N-methylamide (Weinreb amide) functionality is a critical aspect of its utility in organic synthesis. Generally, Weinreb amides exhibit greater stability than other activated carboxylic acid derivatives, which allows for their isolation and purification. khanacademy.org However, the presence of the strongly electron-withdrawing 3,5-dinitrobenzoyl group is expected to impact this stability, particularly under hydrolytic conditions.

Under both acidic and basic conditions, the hydrolysis of amides proceeds via nucleophilic acyl substitution. youtube.comresearchgate.net The rate of this reaction is highly dependent on the substituents on the amide. For this compound, the electron-withdrawing nature of the dinitrophenyl ring enhances the electrophilicity of the carbonyl carbon, likely increasing the rate of hydrolysis compared to standard Weinreb amides. youtube.com

Under acidic conditions , the carbonyl oxygen is protonated, which further increases the electrophilicity of the carbonyl carbon and facilitates the attack of a water molecule. researchgate.netresearchgate.net For this compound, this would lead to the formation of 3,5-dinitrobenzoic acid and N,O-dimethylhydroxylamine hydrochloride.

Under basic conditions , the hydroxide (B78521) ion directly attacks the carbonyl carbon. youtube.com The subsequent collapse of the tetrahedral intermediate would yield the 3,5-dinitrobenzoate (B1224709) salt and N,O-dimethylhydroxylamine. Given the increased electrophilicity of the carbonyl, this hydrolysis is expected to be more facile than for electron-rich or neutral benzamides. acs.orgpsu.edu

A specific decomposition pathway has been identified for N-methoxy-N-methylamides in the presence of strong, sterically hindered bases, such as lithium diisopropylamide (LDA). This pathway involves a base-induced E2 elimination, generating formaldehyde (B43269) and the corresponding N-methylamide anion, rather than nucleophilic acyl substitution. This reactivity is a potential side reaction when attempting to use carbanions as nucleophiles. It is plausible that this compound could undergo a similar decomposition in the presence of a sufficiently strong and hindered base.

Thermal decomposition of related nitroaromatic compounds, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), proceeds through complex pathways involving condensation reactions between adjacent nitro and amino groups, followed by ring fragmentation at higher temperatures. While this compound lacks the amino groups of TATB, its thermal decomposition would likely be initiated by the cleavage of the weakest bonds, potentially the N-O bond or C-N bonds, with the nitro groups playing a significant role in the subsequent decomposition cascade. researchgate.net

| Condition | Expected Products | General Observations |

| Acidic Hydrolysis (e.g., HCl, H₂O, heat) | 3,5-Dinitrobenzoic acid, N,O-Dimethylhydroxylamine hydrochloride | Rate likely enhanced by electron-withdrawing nitro groups. |

| Basic Hydrolysis (e.g., NaOH, H₂O, heat) | 3,5-Dinitrobenzoate salt, N,O-Dimethylhydroxylamine | Generally, tertiary amides are more resistant to basic hydrolysis, but the electronic effect here may counteract this. acs.org |

| Strong, Hindered Base (e.g., LDA, -78°C) | N-Methyl-3,5-dinitrobenzamide anion, Formaldehyde | An alternative decomposition pathway to nucleophilic substitution. |

| Thermal Decomposition | Complex mixture | Likely initiated by homolysis of weak bonds (N-O, C-N) with participation of nitro groups. researchgate.net |

Transamidation and Derivatization at the Amide Nitrogen

The Weinreb amide functionality is a versatile precursor for the synthesis of other amides through transamidation reactions. These reactions typically require activation of the amide, often with a catalyst, to facilitate the displacement of the N-methoxy-N-methylamino group by another amine.

Due to the enhanced electrophilicity of the carbonyl carbon in this compound, it is expected to be a good substrate for transamidation. The reaction would involve the nucleophilic attack of a primary or secondary amine on the carbonyl group, leading to a tetrahedral intermediate. Subsequent elimination of the N,O-dimethylhydroxylamine anion would yield the new amide product. The use of metal catalysts or activating agents can promote this transformation. For instance, trimethylaluminium has been used to facilitate the amidation of esters with amines, a method that could be adapted for the transamidation of Weinreb amides.

Derivatization at the amide nitrogen can also be considered. The reaction of N-methoxy-N-methylamides with organometallic reagents is a cornerstone of Weinreb ketone synthesis, where a stable chelated intermediate prevents over-addition and leads to the formation of a ketone upon workup. khanacademy.org In the case of this compound, reaction with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) would be expected to produce the corresponding 3,5-dinitrophenyl ketone.

Furthermore, N-methoxy amides have been shown to undergo reactions with Wittig reagents in a non-classical Wittig reaction to afford ketones after hydrolysis of the intermediate enamine. youtube.com This provides an alternative, milder route to ketones that avoids strongly basic or organometallic reagents.

| Reagent/Reaction Type | Expected Product | Notes |

| Primary or Secondary Amine (R¹R²NH) | N,N'-Disubstituted-3,5-dinitrobenzamide | May require a catalyst or activating agent. |

| Grignard Reagent (R-MgX) | 3,5-Dinitrophenyl ketone | Classic Weinreb ketone synthesis. |

| Organolithium Reagent (R-Li) | 3,5-Dinitrophenyl ketone | Another variant of the Weinreb ketone synthesis. khanacademy.org |

| Wittig Reagent (Ph₃P=CHR) | 3,5-Dinitrophenyl ketone (after hydrolysis) | A milder alternative to organometallic reagents. |

Synthetic and Industrial Utility of the N Methoxy N Methyl 3,5 Dinitrobenzamide Scaffold

Role as a Versatile Reagent in Organic Synthesis

The primary utility of N-methoxy-N-methylamides, often referred to as Weinreb amides, lies in their controlled reactivity towards nucleophiles. Unlike more reactive carboxylic acid derivatives such as acid chlorides or esters, Weinreb amides typically undergo clean, single addition of organometallic reagents to furnish ketones. This is attributed to the formation of a stable, chelated tetrahedral intermediate which resists over-addition to form a tertiary alcohol. catalyticamidation.infogoogle.com

While literature specifically detailing the extensive use of N-Methoxy-N-methyl-3,5-dinitrobenzamide as a general reagent is not widespread, its reactivity can be confidently extrapolated from the well-established chemistry of Weinreb amides. catalyticamidation.infogoogle.comnih.gov The presence of two strongly electron-withdrawing nitro groups on the aromatic ring is expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to non-nitrated benzamides.

The primary synthetic application of this compound is as a precursor to 3,5-dinitrophenyl ketones. The reaction with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) would yield the corresponding ketone, 1-(3,5-dinitrophenyl)-1-alkanone, as depicted in the following general scheme:

General Reaction Scheme for Ketone Synthesis

This transformation is significant as the resulting 3,5-dinitrophenyl ketone moiety is a feature in various pharmacologically active molecules and can serve as a handle for further synthetic manipulations.

| Reactant | Product Type | Significance of Product |

|---|---|---|

| Grignard Reagents (R-MgX) | 3,5-Dinitrophenyl ketones | Intermediates for pharmaceuticals and functional materials. |

| Organolithium Reagents (R-Li) | 3,5-Dinitrophenyl ketones | Alternative to Grignard reagents for ketone synthesis. |

| Reducing Agents (e.g., LiAlH4) | 3,5-Dinitrobenzaldehyde (B77469) | Precursor for various chemical derivatives. |

Precursor for Functional Materials and Specialized Chemical Compounds

The 3,5-dinitrobenzoyl scaffold is a key component in a variety of specialized chemical compounds, ranging from medicinal agents to potentially energetic materials. The dinitroaromatic structure imparts unique electronic and structural properties that are leveraged in these applications.

Pharmaceutical Intermediates:

A significant area of interest for 3,5-dinitrobenzamide (B1662146) derivatives is in the development of novel therapeutic agents. Research has demonstrated that compounds bearing the N-substituted 3,5-dinitrobenzamide core exhibit potent antimycobacterial activity, including against drug-resistant strains of Mycobacterium tuberculosis. nih.govnih.govnih.gov These compounds are believed to act by inhibiting essential enzymes in the mycobacterial cell wall biosynthesis pathway. nih.gov

This compound can serve as a crucial intermediate in the synthesis of a library of such potential drug candidates. By first reacting the Weinreb amide with an appropriate organometallic reagent to install a desired side chain, and then further modifying the resulting ketone, medicinal chemists can access a diverse range of structures for structure-activity relationship (SAR) studies.

Potential Energetic Materials:

Aromatic nitro compounds are the cornerstone of many energetic materials. The high nitrogen content and the presence of nitro groups, which can act as internal oxidizers, contribute to their energetic properties. While there is no direct evidence in the reviewed literature of this compound being used as an energetic material itself, its structure is related to known energetic compounds. rsc.orgnih.govresearchgate.netresearchgate.netrsc.org It could potentially serve as a precursor or a model compound for the synthesis and study of new energetic materials with tailored properties. For instance, reduction of the nitro groups to amines can lead to energetic precursors like 3,5-diaminobenzoic acid derivatives. google.com

| Application Area | Target Compound Class | Rationale |

|---|---|---|

| Medicinal Chemistry | Anti-tubercular agents | The 3,5-dinitrobenzamide scaffold is a known pharmacophore for antimycobacterial activity. nih.govnih.gov |

| Materials Science | Energetic materials | The dinitroaromatic structure is a common feature in energetic compounds. rsc.orgnih.gov |

| Analytical Chemistry | Derivatizing agents | 3,5-Dinitrobenzoyl chloride, a related compound, is used for the derivatization of alcohols for analysis. wikipedia.org |

Process Chemistry and Green Chemistry Considerations in Large-Scale Synthesis

The large-scale synthesis of any chemical compound necessitates a thorough evaluation of process efficiency, safety, cost-effectiveness, and environmental impact. The synthesis of this compound is no exception.

The most direct and common route to this compound involves the amidation of 3,5-dinitrobenzoic acid. This can be achieved by first converting the carboxylic acid to a more reactive species like an acid chloride using reagents such as thionyl chloride or oxalyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride. nih.gov

Process Chemistry Improvements:

For industrial-scale production, direct catalytic amidation methods are highly desirable as they avoid the use of stoichiometric activating agents and reduce waste generation. catalyticamidation.inforsc.orgorganic-chemistry.orgmdpi.comresearchgate.net Research into catalytic amidations using boronic acids or various metal catalysts has shown promise for a more atom-economical approach. rsc.orgorganic-chemistry.orgmdpi.comresearchgate.net While not specifically reported for 3,5-dinitrobenzoic acid, the development of a robust catalytic system for its amidation would represent a significant process improvement.

The synthesis of the starting material, 3,5-dinitrobenzoic acid, typically involves the nitration of benzoic acid with a mixture of nitric acid and sulfuric acid. google.comwikipedia.orgchemicalbook.comorgsyn.org Process optimization for this step would focus on controlling the exothermic reaction, minimizing the formation of by-products, and efficiently isolating the desired product. Recent advancements include the use of microchannel reactors to improve heat transfer and reaction control, leading to higher yields and reduced reaction times. google.com

Green Chemistry Considerations:

From a green chemistry perspective, several aspects of the synthesis of this compound can be optimized:

Solvent Selection: Utilizing greener solvents with lower environmental impact and toxicity is a key consideration.

Catalysis: As mentioned, shifting from stoichiometric activators to catalytic methods for the amidation step is a primary goal. This reduces waste and improves atom economy. catalyticamidation.info

Waste Reduction: The nitration process generates significant acidic waste. Developing methods for the recycling or neutralization of this waste is crucial for a sustainable process.

Energy Efficiency: Optimizing reaction conditions, such as temperature and reaction time, can lead to significant energy savings, especially on a large scale.

| Method | Activating Agent | Advantages | Disadvantages |

|---|---|---|---|

| Acid Chloride Method | Thionyl chloride, Oxalyl chloride | High reactivity, generally good yields. | Generates stoichiometric waste (HCl, SO2), uses hazardous reagents. |

| Peptide Coupling Reagents | EDC, DCC, HATU | Milder conditions, good for sensitive substrates. | Expensive reagents, generates stoichiometric by-products. |

| Direct Catalytic Amidation | Boronic acids, metal catalysts | High atom economy, generates water as the only by-product. | Catalyst development for this specific substrate may be required. rsc.orgorganic-chemistry.orgmdpi.comresearchgate.net |

Q & A

Q. What are the optimized synthetic routes for N-methoxy-N-methyl-3,5-dinitrobenzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nitration of benzamide precursors followed by N-methylation and O-methoxylation. A high-yield approach uses 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to activate carboxylic acids for amide bond formation . Key steps:

Nitration: Introduce nitro groups at the 3,5-positions using mixed nitric-sulfuric acid under controlled temperature (0–5°C).

Methoxylation/Methylation: React with methoxyamine or methylating agents (e.g., methyl iodide) in DMF at 60–80°C.

Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity.

Critical Parameters:

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

-

NMR: ¹H/¹³C NMR confirms substitution patterns. Key signals:

-

X-ray Crystallography: SHELX software refines crystal structures. Example data for analogous compounds:

Parameter Value (Analogous Structure) Source Space group P1 (triclinic) Unit cell dimensions a=9.85 Å, b=10.01 Å, c=12.52 Å R factor 0.045–0.165 -

FT-IR: Stretching vibrations for nitro (1520–1350 cm⁻¹) and amide (1650–1680 cm⁻¹) groups .

Q. How does hydrogen bonding influence the stability and solubility of this compound?

Methodological Answer: Hydrogen bonding between the amide carbonyl (C=O) and solvent/co-crystal molecules enhances stability. For example: